Cas no 642491-11-0 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole))

642491-11-0 structure
Nome del prodotto:(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Proprietà chimiche e fisiche
Nomi e identificatori
-
- F75430
- MFCD34178740
- bis[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
- bis[2-[(4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl]phenyl]-phenyl-phosphane
- 642491-11-0
- (4S)-4-tert-butyl-2-[2-({2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}(phenyl)phosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
- AKOS040767124
- (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
-
- Inchi: InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m1/s1
- Chiave InChI: BXNPGTKDUBOISS-VSGBNLITSA-N
- Sorrisi: CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C
Proprietà calcolate
- Massa esatta: 512.25926542g/mol
- Massa monoisotopica: 512.25926542g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 775
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.2Ų
- XLogP3: 7.2
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1371331-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$314.0 | 2025-02-20 | |
Ambeed | A1371331-1g |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 1g |
$930.0 | 2025-02-20 | |
Cooke Chemical | BD0982953-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 100mg |
RMB 774.40 | 2025-02-20 | |
Ambeed | A1371331-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$98.0 | 2025-02-20 | |
1PlusChem | 1P01XDMX-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$252.00 | 2024-04-22 | |
abcr | AB593657-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole); . |
642491-11-0 | 250mg |
€527.40 | 2024-04-16 | ||
Aaron | AR01XDV9-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$206.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1261485-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$135 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261485-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$250 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261485-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$135 | 2025-02-27 |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
4. Caper tea
642491-11-0 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)) Prodotti correlati
- 1220030-70-5(3-{2-Bromo-4-(tert-pentyl)phenoxy-methyl}pyrrolidine hydrochloride)
- 1956335-15-1(2-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-N-(tert-butyl)acetamide)
- 2113601-80-0(5-chloro-2-methylpyridine-4-carbonitrile)
- 2092836-04-7(7-Fluoro-6-methylquinolin-3-amine)
- 1697164-14-9([1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile)
- 1216285-07-2(6-bromo-2,7-dimethylimidazo1,2-apyridine)
- 2097883-52-6(5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane)
- 1000574-12-8(<br>1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dim ethylamide)
- 60128-03-2(Cyclopropanecarboxylic Acid Hexyl Ester)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:642491-11-0)

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):283.0/837.0